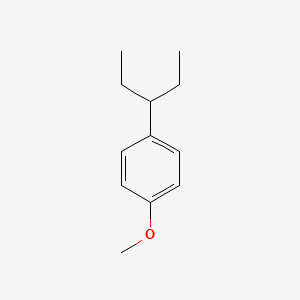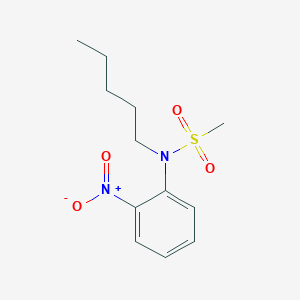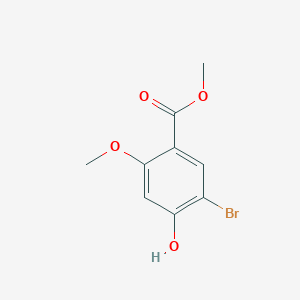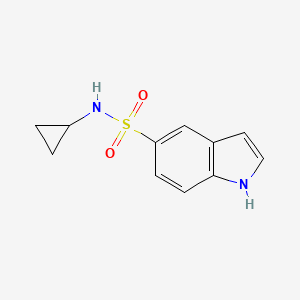
3-Carboxy-4-(trifluoromethoxy)phenylboronic acid
Vue d'ensemble
Description
3-Carboxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H6BF3O5. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a carboxy group at the 3-position and a trifluoromethoxy group at the 4-position.
Mécanisme D'action
Target of Action
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with diols, which are present in many biological molecules .
Biochemical Pathways
Boronic acids are known to be involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Result of Action
Similar boronic acid compounds have been used in the synthesis of biologically active molecules, which suggests that they may have significant effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of boronic acids are known to be influenced by factors such as ph and the presence of diols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethoxy)benzoic acid.
Borylation: The carboxy group is protected, and the borylation is carried out using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Carboxy-4-(trifluoromethoxy)phenylboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: The carboxy group can undergo esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Esters.
Applications De Recherche Scientifique
3-Carboxy-4-(trifluoromethoxy)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: It is used in the development of advanced materials, including polymers and sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the carboxy and trifluoromethoxy groups, making it less versatile in certain synthetic applications.
4-(Trifluoromethoxy)phenylboronic Acid: Similar structure but lacks the carboxy group, limiting its reactivity in certain reactions.
3-Carboxyphenylboronic Acid: Lacks the trifluoromethoxy group, which affects its lipophilicity and stability.
Uniqueness
3-Carboxy-4-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the carboxy and trifluoromethoxy groups, which confer distinct reactivity and stability properties. This makes it a valuable compound in various fields of research and industrial applications .
Propriétés
IUPAC Name |
5-borono-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O5/c10-8(11,12)17-6-2-1-4(9(15)16)3-5(6)7(13)14/h1-3,15-16H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWULMXJNHMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-67-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3060149.png)

![tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B3060153.png)


![5,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B3060157.png)






![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)
